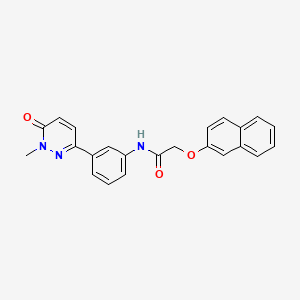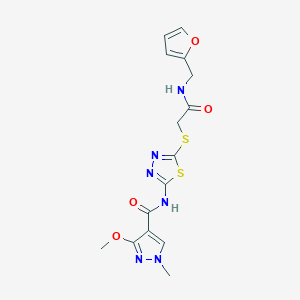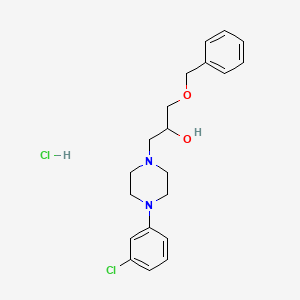![molecular formula C15H22ClN5O B2621040 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea CAS No. 2094203-70-8](/img/structure/B2621040.png)
3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is a synthetic molecule that has been developed for scientific research purposes. This compound is known for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
The compound 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound has been studied for its potential as a treatment for depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, it inhibits the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting CK2, the compound may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea are still being studied. However, it has been shown to have activity against a variety of diseases, as mentioned above. Additionally, the compound has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea in lab experiments is its potential as a therapeutic agent. Additionally, the compound has low toxicity, making it a safe option for use in animal studies. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for the study of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea. One direction is to continue to study its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound. This could involve designing experiments to test its activity against specific targets or pathways. Finally, future research could focus on optimizing the synthesis method to improve yields and reduce costs.
Synthesis Methods
The synthesis of 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea involves a multi-step process. The starting material is 5-chloropyrazine-2-carboxylic acid, which is reacted with 1-(cyclopropylmethyl)piperidin-4-amine to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with N-methylpiperazine to form the final product, 3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea.
properties
IUPAC Name |
1-[(5-chloropyrazin-2-yl)methyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN5O/c16-14-9-17-13(7-18-14)8-19-15(22)20-12-3-5-21(6-4-12)10-11-1-2-11/h7,9,11-12H,1-6,8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJKGIWAXTCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyrazin-2-yl)methyl]-1-[1-(cyclopropylmethyl)piperidin-4-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)


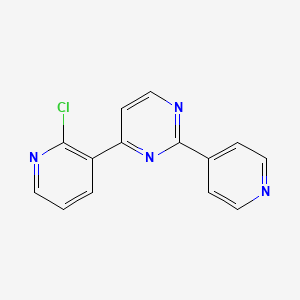
![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)
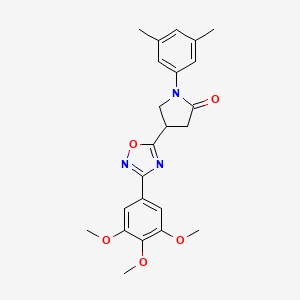
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2620969.png)
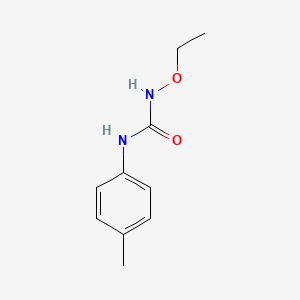
![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)
